REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].CC(C)([O-])C.[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O.N>C(O)CC>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
glycinamide hydrochloride
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
262.3 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
363 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
250 ml of solvent are distilled off
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
Maintaining this apparent pH at 5.5
|
Type
|
ADDITION
|
Details
|
is added dropwise during four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DISTILLATION
|
Details
|
continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
heating at 65° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml of n-propanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N2C1NC(=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 58.1% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].CC(C)([O-])C.[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O.N>C(O)CC>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
glycinamide hydrochloride
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
262.3 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
363 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
250 ml of solvent are distilled off
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
Maintaining this apparent pH at 5.5
|
Type
|
ADDITION
|
Details
|
is added dropwise during four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DISTILLATION
|
Details
|
continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
heating at 65° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml of n-propanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N2C1NC(=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 58.1% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |